Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid
Description
Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid is a β-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-nitrophenyl substituent at the β-carbon. This compound is a racemic mixture (RS configuration), distinguishing it from enantiomerically pure analogs. The nitro group at the para position of the phenyl ring imparts electron-withdrawing properties, influencing its reactivity in solid-phase peptide synthesis (SPPS) and applications in photolabile linker systems .
The compound is primarily utilized in peptide synthesis for introducing steric and electronic modifications, enabling the creation of UV-sensitive peptides or structural probes. Its nitro group facilitates photolytic cleavage under UV light, making it valuable in dynamic peptide-MHC (pMHC) exchange systems for immunological studies .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)13-22(15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIITDVCGARGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fmoc Protection of β-Amino Acid Intermediates
The most common approach involves Fmoc protection of racemic 3-amino-3-(4-nitrophenyl)-propionic acid. This method typically proceeds via:
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Amination of 3-(4-Nitrophenyl)acrylic Acid :
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Fmoc Protection :
Asymmetric Synthesis via Chiral Auxiliaries
For enantiomerically enriched variants, Evans oxazolidinones or Oppolzer’s sultams are employed:
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Chiral Induction : (4-Nitrophenyl)acetaldehyde undergoes asymmetric Mannich reaction with a chiral glycine equivalent.
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Resolution : Diastereomers are separated via crystallization, achieving enantiomeric excess (ee) >90%.
Solid-Phase Peptide Synthesis (SPPS) Integration
Resin Loading and Coupling
This compound is incorporated into peptides using SPPS protocols:
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Resin Activation :
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Coupling Agents :
Deprotection and Cleavage
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Fmoc Removal : 20% piperidine in DMF (N,N-dimethylformamide), 2 × 10 min treatments.
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Global Deprotection : TFA (trifluoroacetic acid)/H2O/TIPS (95:2.5:2.5) for 2 h.
Analytical Characterization and Quality Control
HPLC and Mass Spectrometry
Stereochemical Analysis
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Chiral HPLC : Crownpak CR-I column (Daicel) resolves enantiomers with 0.1 M HClO4 in MeOH.
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Optical Rotation : [α]D20 = ±12.5° (c = 1, DMF) for enantiopure forms.
Challenges and Optimization Strategies
Nitro Group Reactivity
The electron-withdrawing nitro group necessitates mild reaction conditions to avoid reduction or decomposition:
Racemization During Coupling
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Low-Racemization Protocols :
Industrial-Scale Production Insights
Chemical Reactions Analysis
Key Reactions
The nitration step requires precise temperature control to avoid over-nitration, while Fmoc protection ensures compatibility with solid-phase synthesis protocols .
Coupling Mechanism
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Activation: Carboxyl group activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .
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Attachment: Reacts with resin-bound amines via amide bond formation.
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Efficiency: Achieves >95% coupling yield under optimized conditions .
Key Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Coupling reagent | PyBOP (3 eq) | |
| Base | DIPEA (6 eq) | |
| Solvent | N-methylpyrrolidone (NMP) |
Photocleavage Mechanism
The 4-nitrophenyl group enables UV-triggered release of peptides via a Norrish Type II reaction :
Steps
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UV Irradiation: Exposure to ~365 nm light generates an aci-nitro intermediate .
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Rearrangement: Aci-nitro intermediate undergoes β-elimination, releasing the peptide and forming 4-nitrosobenzaldehyde .
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Quantum Yield: ~0.1–0.3, depending on solvent and wavelength .
Bioconjugation and Derivatization
The nitro group facilitates further functionalization:
Reactions
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Fluorescent labeling: Nitrophenyl derivatives react with amine-containing fluorophores (e.g., FITC) via nucleophilic aromatic substitution .
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Drug conjugation: Used to attach chemotherapeutic agents to antibodies via carbodiimide-mediated coupling .
Example Protocol
| Reaction Type | Reagents | Application |
|---|---|---|
| EDC/NHS coupling | EDC, NHS, pH 6.0–7.0 buffer | Antibody-drug conjugate synthesis |
Hydrolysis Risks
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Nitro group reduction: May occur under strong reducing conditions (e.g., H₂/Pd-C), converting nitro to amine .
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Acid sensitivity: Prolonged exposure to TFA (>2 hours) can degrade the Fmoc group .
Mitigation Strategies
| Challenge | Solution | Source |
|---|---|---|
| Reduction of nitro group | Use mild reducing agents (e.g., SnCl₂/HCl) | |
| Acidic degradation | Limit TFA exposure during deprotection |
Scientific Research Applications
Peptide Synthesis
Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid is primarily utilized in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and complexity. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is particularly advantageous for its ease of removal under mild conditions, making it ideal for synthesizing peptides that require multiple amino acid modifications .
The compound's unique structure enhances its utility in drug development, particularly for creating novel therapeutic agents targeting specific receptors. Its derivatives can mimic natural amino acids involved in various biological processes, facilitating the design of drugs that interact with neurotransmitter systems and other biological pathways .
Case Study: Drug Targeting in Neurological Disorders
Research has demonstrated that analogs of this compound can be used to develop drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. These compounds can enhance receptor interactions, potentially leading to improved therapeutic outcomes .
Bioconjugation
In bioconjugation, this compound serves as a link between biomolecules, enabling the attachment of peptides or proteins to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and diagnostic tools .
Table 2: Bioconjugation Applications
| Application | Description |
|---|---|
| Targeted Drug Delivery | Facilitates specific targeting of drugs |
| Diagnostic Tools | Enhances sensitivity and specificity in assays |
Research in Neuroscience
The compound plays a significant role in neuroscience research by serving as a mimic for neurotransmitter systems. Its derivatives can be utilized to study neurotransmission pathways, aiding researchers in understanding complex neurological processes .
Case Study: Neurotransmitter Mimicry
Studies have shown that derivatives of this compound can effectively mimic glutamate, a key neurotransmitter, allowing researchers to explore its role in synaptic transmission and potential therapeutic interventions for neurodegenerative diseases .
Fluorescent Labeling
The nitrophenyl group present in this compound allows for fluorescent labeling in various biological assays. This property is beneficial for biological imaging and diagnostics, providing clear visualization of cellular processes and enhancing the detection capabilities of assays .
Table 3: Fluorescent Labeling Properties
| Property | Description |
|---|---|
| Fluorescent Group | Nitrophenyl group enables fluorescent labeling |
| Application | Useful in biological imaging and diagnostics |
Mechanism of Action
The mechanism of action of Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid involves the protection and deprotection of the amino group during peptide synthesis . The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine . This allows for the sequential addition of amino acids to form peptides . The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key analogs and their distinguishing features:
Biological Activity
Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid (Fmoc-NP) is a synthetic amino acid derivative notable for its role in peptide synthesis and potential therapeutic applications. Characterized by a 4-nitrophenyl group attached to the beta carbon of the propionic acid backbone, this compound has garnered attention for its unique structural properties, which enhance its biological activity. The molecular formula of Fmoc-NP is C24H20N2O6, with a molecular weight of approximately 432.4 g/mol .
Biological Activity Overview
The biological activity of Fmoc-NP is primarily linked to its function as a building block in peptide synthesis. The presence of the nitrophenyl moiety is believed to enhance interactions with biological targets, potentially increasing the efficacy of peptides synthesized from it. Research indicates that peptides containing Fmoc-NP can modulate various biological pathways, particularly in neuropharmacology where they may interact with neurotransmitter receptors .
The mechanism by which Fmoc-NP exerts its biological effects involves several key processes:
- Peptide Synthesis : The Fmoc protecting group allows for stable and efficient solid-phase peptide synthesis, facilitating the creation of complex peptides with desired functionalities.
- Receptor Interaction : Peptides derived from Fmoc-NP have shown potential in binding to neurotransmitter receptors, influencing cellular signaling pathways critical for various physiological responses .
Applications in Research and Medicine
Fmoc-NP has several significant applications:
- Peptide-Based Drug Development : Its derivatives are being explored for therapeutic uses, particularly in developing neuroactive peptides that may have implications in treating neurological disorders.
- Protein-Protein Interactions : In biological research, Fmoc-NP is utilized to study interactions between proteins and other biomolecules, providing insights into cellular mechanisms .
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Peptide Synthesis | Serves as a building block for complex peptides and proteins | |
| Neuroactive Peptides | Potential therapeutic applications in neuropharmacology | |
| Receptor Modulation | Influences neurotransmitter receptor interactions, affecting cellular signaling | |
| Drug Development | Used in creating peptide-based drugs targeting specific pathways |
Case Studies
- Neuroactive Peptide Development : Research has demonstrated that peptides synthesized using Fmoc-NP can effectively bind to specific receptors involved in neurotransmission. For instance, studies have shown that these peptides can modulate synaptic activity and may hold promise for treating conditions like depression and anxiety .
- Therapeutic Applications : In a recent study, derivatives of Fmoc-NP were evaluated for their ability to inhibit certain biochemical pathways involved in neurodegenerative diseases. The results indicated significant potential for these compounds in drug development aimed at mitigating the effects of such diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid?
- Methodological Answer : The synthesis typically involves:
Nitro group introduction : Electrophilic aromatic substitution or palladium-catalyzed coupling to install the 4-nitrophenyl group onto a β-amino acid backbone.
Fmoc protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the amino group, ensuring compatibility with solid-phase peptide synthesis (SPPS) .
Racemic resolution : Chiral chromatography or enzymatic resolution may be required to separate (R)- and (S)-enantiomers if stereochemical purity is critical .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is this compound characterized spectroscopically in research settings?
- Methodological Answer :
- Vibrational Spectroscopy : IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, Fmoc carbonyl at ~1700 cm⁻¹).
- Electronic Absorption : UV-Vis spectroscopy detects π→π* transitions in the nitroaromatic moiety (~260–300 nm) .
- Mass Spectrometry : HRMS (e.g., ESI-TOF) confirms molecular weight (exact mass: 432.1388 Da) and isotopic patterns .
- NMR Analysis : H NMR resolves diastereotopic protons near the chiral center; F NMR (if fluorinated analogs are synthesized) can track stereochemistry .
Q. What are its primary applications in peptide synthesis?
- Methodological Answer :
- Site-Specific Incorporation : Used as an unnatural amino acid in SPPS to introduce rigidity or electronic effects via the 4-nitrophenyl group, altering peptide conformation or binding properties .
- Fluorescence Quenching : The nitro group acts as a fluorescence quencher in Förster resonance energy transfer (FRET)-based peptide probes .
Advanced Research Questions
Q. How do researchers address challenges in enantiomeric resolution of the racemic mixture?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate (R)- and (S)-enantiomers. Optimize retention times by adjusting mobile phase polarity .
- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester derivative. For example, Candida antarctica lipase B (CAL-B) has been used for β-amino acid resolution .
- Circular Dichroism (CD) Validation : Confirm enantiopurity by CD spectroscopy, comparing experimental spectra with computational predictions (e.g., TD-DFT) .
Q. What strategies mitigate nitro group reduction during peptide synthesis or storage?
- Methodological Answer :
- Reduction Inhibitors : Add antioxidants (e.g., ascorbic acid) to SPPS cleavage cocktails to prevent nitro-to-amine reduction under acidic conditions .
- Storage Conditions : Store the compound at –20°C under inert gas (Ar/N₂) to minimize photodegradation and oxidative side reactions .
- Post-Synthesis Analysis : Monitor nitro group integrity via LC-MS; unexpected mass shifts (+2 Da) may indicate reduction .
Q. How can computational modeling guide the design of peptides incorporating this amino acid?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict conformational effects of the 4-nitrophenyl group on peptide helicity or β-sheet stability. Tools like GROMACS or AMBER are used with force fields parameterized for nitroaromatics .
- Docking Studies : Assess interactions with target proteins (e.g., kinases) using AutoDock Vina. The nitro group’s electron-withdrawing properties may enhance binding affinity to hydrophobic pockets .
Data Contradiction Analysis
Q. Discrepancies in reported melting points across studies: How should researchers validate purity?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting point with controlled heating rates (e.g., 10°C/min) to detect impurities via broadening endotherms.
- Recrystallization : Purify via solvent pair (e.g., ethyl acetate/hexane) and compare melting points pre/post crystallization.
- Elemental Analysis : Confirm C, H, N composition matches theoretical values (e.g., C: 66.67%, H: 4.66%, N: 6.48%) to rule out hydrate or solvate formation .
Safety and Handling
Q. What precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for weighing and synthesis steps .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), then dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
- Waste Disposal : Incinerate in a certified facility; nitroaromatics may form toxic byproducts if landfilled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
